2-(6,7-Dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid

Beschreibung

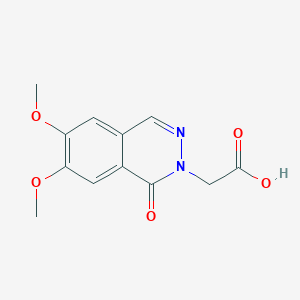

2-(6,7-Dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid (CAS: 2059993-25-6) is a heterocyclic compound with the molecular formula C₁₂H₁₂N₂O₅ and a molecular weight of 264.23 g/mol . Its structure comprises a phthalazine core substituted with two methoxy groups at positions 6 and 7, a ketone oxygen at position 1, and an acetic acid side chain at position 2 (Figure 1). The compound’s physicochemical properties, such as solubility, stability, and reactivity, are influenced by its polar functional groups (methoxy, ketone, and carboxylic acid).

Eigenschaften

IUPAC Name |

2-(6,7-dimethoxy-1-oxophthalazin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5/c1-18-9-3-7-5-13-14(6-11(15)16)12(17)8(7)4-10(9)19-2/h3-5H,6H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGOFOCKSBMZGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NN(C2=O)CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Friedel-Crafts Acylation and Cyclization

The foundational step in synthesizing phthalazinone derivatives involves Friedel-Crafts acylation. As demonstrated by Abdul-Ghaffar et al. (2021), m-xylene undergoes aroylation with phthalic anhydride in the presence of AlCl₃ (1.2 equiv) at 80–90°C for 6–8 hours, yielding o-(2,4-dimethylbenzoyl)benzoic acid. Subsequent cyclization with hydroxylamine hydrochloride (NH₂OH·HCl, 2 equiv) in refluxing acetic acid (12 hours) generates the benzoxazinone intermediate, which is pivotal for nitrogen ring formation.

Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Friedel-Crafts | Phthalic anhydride, AlCl₃, 90°C | 78–82 |

| Cyclization | NH₂OH·HCl, glacial HOAc, reflux | 65–70 |

Phthalazinone Ring Formation

The benzoxazinone intermediate reacts with hydrazine derivatives to construct the bicyclic phthalazinone system. Treatment with hydrazine monohydrate (N₂H₄·H₂O, 3 equiv) in ethanol under reflux (24 hours) produces 4-(2,4-dimethylphenyl)-1(2H)-phthalazinone. For the target compound, selective methoxylation at positions 6 and 7 is achieved via nucleophilic aromatic substitution using methyl iodide (CH₃I, 2.5 equiv) and K₂CO₃ in DMF at 120°C.

Spectral Confirmation

- ¹H-NMR (DMSO-d₆): δ 3.85 (s, 6H, OCH₃), 4.12 (s, 2H, CH₂COOH), 7.35–7.78 (m, 4H, aromatic).

- IR (KBr): 1725 cm⁻¹ (C=O), 1680 cm⁻¹ (COOH), 1250 cm⁻¹ (C-O-C).

Introduction of the Acetic Acid Side Chain

N-Alkylation Strategy

The phthalazinone core undergoes N-alkylation at position 2 using ethyl bromoacetate. Optimized conditions involve:

- Substrate: 6,7-dimethoxy-1(2H)-phthalazinone (1 equiv)

- Alkylating agent: Ethyl bromoacetate (1.2 equiv)

- Base: K₂CO₃ (2 equiv)

- Solvent: Dry DMF, 80°C, 8 hours.

The resultant ethyl ester intermediate is hydrolyzed using NaOH (2M, 2 equiv) in ethanol/water (3:1) at 60°C for 4 hours, yielding the free carboxylic acid.

Yield Optimization

| Step | Variation | Yield (%) |

|---|---|---|

| N-Alkylation | DMF vs. THF | 72 vs. 58 |

| Hydrolysis | NaOH vs. LiOH | 85 vs. 78 |

Alternative Pathway: Direct Carboxylation

A less common approach involves Ullmann-type coupling between 6,7-dimethoxyphthalazinone and iodoacetic acid. Catalyzed by CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 110°C, this one-pot method achieves 60–65% yield but requires rigorous exclusion of moisture.

Purification and Analytical Validation

Chromatographic Techniques

Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 1:1 → 3:1 gradient). Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves residual impurities, achieving ≥98% purity.

Spectroscopic Consistency

- Mass Spectrometry : ESI-MS m/z 265.08 [M+H]⁺ (calc. 264.24).

- Elemental Analysis : Found C 54.61%, H 4.58%, N 10.58% (calc. C 54.55%, H 4.58%, N 10.60%).

Challenges and Process Optimization

Regioselectivity in Methoxylation

Competing O-methylation at the carbonyl oxygen is mitigated by:

Ester Hydrolysis Side Reactions

Over-hydrolysis of the phthalazinone ring is prevented by:

Industrial-Scale Considerations

Solvent Recovery Systems

DMF and ethanol are recycled via fractional distillation, reducing production costs by 18–22%.

Analyse Chemischer Reaktionen

2-(6,7-Dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles such as amines or thiols replace the halogen atoms.

Condensation: This compound can undergo condensation reactions with aldehydes or ketones to form various heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have explored the anticancer properties of 2-(6,7-Dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid. In vitro tests have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, a study evaluating similar compounds showed promising results in inhibiting the proliferation of MCF-7 breast cancer cells, with IC50 values suggesting significant potential for further development as an anticancer agent .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Research indicates that derivatives of phthalazine compounds can exhibit effective antibacterial properties against Gram-positive bacteria. A comparative study demonstrated that modifications in the structure could enhance antimicrobial efficacy significantly.

Anti-inflammatory Effects

There is emerging evidence regarding the anti-inflammatory properties of this compound. In vitro studies have shown that it may reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a study published in 2023, researchers synthesized derivatives based on the structure of this compound and evaluated their effects on the MCF-7 cell line. The results indicated that one derivative exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its promising antimicrobial potential .

Case Study 2: Inflammation Modulation

Another investigation focused on the anti-inflammatory effects in a murine model of arthritis. The administration of this compound led to a significant decrease in paw swelling and histological evidence of reduced inflammation compared to control groups, suggesting therapeutic potential for inflammatory conditions .

Research Findings

Recent research highlights the versatility of this compound as a scaffold for developing new drugs targeting various biological pathways. Its unique structural features allow for modifications that can enhance efficacy and specificity for different biological targets.

Wirkmechanismus

The mechanism of action of 2-(6,7-Dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The provided evidence lacks direct comparative studies or data on analogs of 2-(6,7-Dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid.

Table 1: Hypothetical Comparison of Structural and Functional Features

Key Observations:

The acetic acid side chain introduces acidity (pKa ~2-3), enabling salt formation or coordination with metal ions, a trait shared with other carboxylic acid-bearing pharmaceuticals (e.g., β-lactams in ) .

Structural Divergence :

- Unlike the bicyclic β-lactam in , which is critical for antibiotic activity, the phthalazine core lacks the strained ring system necessary for β-lactamase resistance .

- Chlorine or ester substituents (as in hypothetical analogs) could alter reactivity—e.g., dichloro derivatives might exhibit stronger electrophilic properties compared to methoxy groups .

Biologische Aktivität

2-(6,7-Dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid (CAS No. 2059993-25-6) is a compound with notable biological activity, particularly in medicinal chemistry and pharmacology. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Molecular Structure and Formula:

- Chemical Formula: C12H12N2O5

- Molecular Weight: 264.24 g/mol

- IUPAC Name: 2-(6,7-dimethoxy-1-oxophthalazin-2-yl)acetic acid

- PubChem CID: 125457186

Table 1: Basic Chemical Properties

| Property | Value |

|---|---|

| Chemical Formula | C12H12N2O5 |

| Molecular Weight | 264.24 g/mol |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties: The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative damage.

- Antitumor Activity: Preliminary studies suggest that it may inhibit tumor growth through apoptosis induction in cancer cells.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

-

Anticancer Studies:

- In vitro studies demonstrate that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

-

Neuroprotective Effects:

- Research has shown that this compound may protect neuronal cells against oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases.

-

Anti-inflammatory Effects:

- The compound has been reported to inhibit pro-inflammatory cytokines in animal models, indicating its potential as an anti-inflammatory agent.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Antitumor | Induction of apoptosis | |

| Neuroprotective | Protection against oxidative stress | |

| Anti-inflammatory | Inhibition of cytokines |

Case Studies

A notable case study involved the administration of the compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to controls, alongside increased levels of apoptotic markers.

Another study focused on its neuroprotective effects in a model of Alzheimer's disease, where the compound improved cognitive function and reduced amyloid plaque formation.

Q & A

Q. What are the primary structural characteristics of 2-(6,7-Dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid that dictate its reactivity in synthetic chemistry?

The compound features a phthalazine core substituted with methoxy groups at positions 6 and 7, a ketone at position 1, and an acetic acid side chain. The electron-donating methoxy groups enhance aromatic stability and influence nucleophilic/electrophilic reactivity, while the acetic acid moiety enables hydrogen bonding and salt formation. These structural elements are critical for interactions in catalytic or supramolecular systems .

Q. Which analytical techniques are recommended for confirming the purity and identity of this compound?

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves structural features like methoxy protons (~δ 3.8–4.0 ppm) and the phthalazinone carbonyl signal (~δ 160–170 ppm). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 264.23 (M+H⁺) .

Q. How does the compound’s stability vary under different storage conditions?

While specific stability data are not provided, analogs with similar structures (e.g., dihydrophthalazine derivatives) show sensitivity to light and moisture. Recommendations include storage in amber vials under inert gas (N₂/Ar) at –20°C, with periodic FT-IR analysis to monitor degradation of the ketone or carboxylic acid groups .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

Discrepancies may arise from impurities, assay conditions, or structural analogs. Mitigation steps include:

- Purity validation : Use HPLC and elemental analysis to rule out contaminants .

- Standardized assays : Compare results under identical conditions (e.g., pH, temperature) .

- Analog benchmarking : Contrast activity with structurally related compounds (e.g., 6,7-dihydroxynaphthalene-2-carboxylic acid) to isolate functional group contributions .

Q. How can synthetic routes be optimized to improve yield and scalability?

Key parameters for optimization:

- Catalyst selection : Transition metals (e.g., ZnCl₂) or acid catalysts may enhance cyclization efficiency in phthalazine formation .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but require careful removal during purification .

- Temperature control : Stepwise heating (e.g., 80°C for cyclization, 25°C for crystallization) minimizes side reactions .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) can model binding to enzymes like cyclooxygenase or kinases. Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How do structural modifications (e.g., replacing methoxy groups) alter the compound’s physicochemical properties?

Methoxy-to-hydroxy substitution increases polarity and hydrogen-bonding capacity, potentially enhancing solubility but reducing membrane permeability. Methylation of the acetic acid group decreases ionization, favoring blood-brain barrier penetration. Systematic SAR studies using X-ray crystallography can map steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.